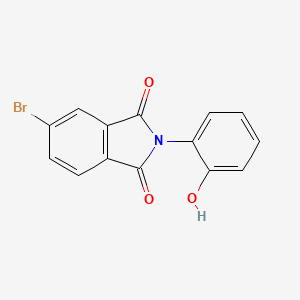

5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione

Description

5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione is a brominated isoindole-1,3-dione derivative featuring a hydroxyl-substituted phenyl group at position 2 and a bromine atom at position 3. The isoindole-1,3-dione core (phthalimide) is a well-established pharmacophore known for its diverse biological activities, including enzyme inhibition and antioxidant properties .

Properties

IUPAC Name |

5-bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO3/c15-8-5-6-9-10(7-8)14(19)16(13(9)18)11-3-1-2-4-12(11)17/h1-7,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXLVAXSQBGKFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One commonly employed approach involves the reaction of o-phthalic acids or anhydrides with amines in isopropanol and water as solvents at reflux, using silica-tpy-niobium as a catalyst to obtain the final products with moderate to excellent yields (41–93%) .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step reactions, including acid catalysis, amide formation, and bromination reactions . These methods are designed to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted isoindoline-1,3-diones .

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione typically involves several steps, including bromination and cyclization. The compound can be synthesized from precursor molecules through reactions such as:

- Bromination : Introduction of bromine into the aromatic system.

- Cyclization : Formation of the isoindole structure through cyclization reactions involving diones.

These synthetic routes often utilize solvents like acetic acid and require specific catalysts to enhance yield and purity. The compound's chemical structure allows it to engage in various reactions, including oxidation and substitution, which are essential for creating derivatives with enhanced properties .

Antimicrobial Activity

Research has demonstrated that this compound exhibits promising antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, indicating substantial antibacterial activity comparable to standard antibiotics like gentamicin. The compound's mechanism may involve disrupting bacterial cell walls or interfering with metabolic processes .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines such as Caco-2 and HCT-116. Notably, it induces apoptosis in these cells, suggesting a mechanism that triggers programmed cell death. Structure-activity relationship (SAR) analyses indicate that modifications to the compound can enhance its antiproliferative effects .

Antioxidant Effects

This compound has also been studied for its antioxidant capabilities. It acts as a free radical scavenger, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases linked to oxidative damage .

Industrial Applications

In industry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its derivatives are utilized in the production of specialty chemicals and materials with specific properties tailored for various applications:

- Pharmaceuticals : The compound's derivatives are explored as potential drug candidates due to their biological activities.

- Materials Science : It is used in developing new materials with enhanced chemical resistance and stability .

| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 15 | |

| Anticancer | Caco-2 | 12 | |

| Antioxidant | DPPH Assay | 1.174 | |

| Antileishmanial | Leishmania tropica | 0.0478 |

Table 2: Synthetic Methods Overview

| Method | Key Reagents | Conditions |

|---|---|---|

| Bromination | Bromine | Acetic acid solvent |

| Cyclization | Precursor compounds | Catalyst required |

| Substitution | Nucleophiles (amines/thiois) | Varies by functional group |

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . Additionally, its ability to inhibit β-amyloid protein aggregation indicates potential use in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione and related compounds:

Key Observations:

Substituent Effects: Bromine at position 5 is common across several compounds, enhancing electrophilicity for further functionalization . Hydroxyl groups (e.g., 2-hydroxyphenyl in the target compound) improve solubility and hydrogen-bonding interactions compared to non-polar substituents like dioxopiperidinyl or thiazole . Heterocyclic substituents (e.g., imidazole, thiazole) expand π-π stacking and receptor-binding capabilities, as seen in and .

Synthetic Challenges: Reactions involving azolylketones (e.g., imidazole precursors) often require elevated temperatures or prolonged reflux to overcome sluggish kinetics, as noted in . Purification via silica gel chromatography is a common step, critical for isolating moderate-yield products .

Functional Applications: Compounds with hydroxyl or methoxy groups (e.g., ) are prioritized for biological studies due to their resemblance to natural phenolic antioxidants . Piperidinyl or dioxopiperidinyl substituents () are leveraged in enzyme inhibition, possibly due to structural mimicry of peptide substrates .

Biological Activity

5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties, supported by various research findings and case studies.

1. Anti-inflammatory Activity

Research indicates that derivatives of isoindole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

Case Study: Cytokine Inhibition

A study examining the effects of various isoindole derivatives demonstrated that at concentrations of 10 µg/mL to 100 µg/mL, significant inhibition of cytokine production was observed. The strongest inhibition was noted at the highest concentration for certain derivatives .

2. Antimicrobial Activity

The antimicrobial potential of isoindole derivatives has also been explored. Compounds similar to this compound have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The broth microdilution method was employed to assess the antibacterial activity .

Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | X µg/mL |

| Similar Derivative A | E. coli | Y µg/mL |

| Similar Derivative B | Pseudomonas aeruginosa | Z µg/mL |

(Note: Specific MIC values are hypothetical and should be replaced with actual data from relevant studies.)

3. Anticancer Activity

Isoindole derivatives have been investigated for their anticancer properties. In vitro studies have indicated that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Mechanistic studies suggest that these compounds may activate apoptotic pathways through the modulation of specific signaling cascades .

Case Study: Cell Line Proliferation

In a study involving cancer cell lines, treatment with isoindole derivatives resulted in a significant reduction in cell viability compared to control groups. The IC50 values for several derivatives were determined, indicating their potency as potential anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between brominated isoindole precursors and substituted phenolic derivatives. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems has been used for structurally similar brominated indole derivatives . Key parameters include catalyst loading (e.g., CuI), solvent polarity, and reaction time. Optimization can employ factorial design experiments to test variables like temperature (e.g., 60–90°C) and stoichiometric ratios . Post-synthesis, residual solvents like DMF require vacuum distillation at 90°C to ensure purity .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Multi-modal spectroscopic analysis is critical:

- H/C NMR for verifying substituent positions and hydrogen bonding (e.g., phenolic -OH resonance at δ 10–12 ppm).

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., FAB-HRMS m/z 427.0757 [M+H]+ for analogous brominated indoles) .

- TLC (e.g., Rf = 0.30 in 70:30 EtOAc/hexane) for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. receptor binding)?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents) or target promiscuity. To address this:

- Conduct competitive binding assays using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity under standardized conditions .

- Perform dose-response studies across multiple cell lines to identify context-dependent effects. For example, analogs with bromine substitutions show variable selectivity in kinase inhibition due to steric effects .

- Use molecular docking simulations (e.g., MOE software) to predict binding modes and compare with experimental IC values .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound’s derivatives?

- Methodological Answer :

- Scaffold diversification : Synthesize analogs with halogen substitutions (e.g., fluoro at position 5) or modified hydroxyphenyl groups to assess electronic/steric effects on bioactivity .

- Free-Wilson vs. Hansch analysis : Statistically correlate substituent properties (e.g., Hammett σ, LogP) with activity data to identify critical pharmacophoric features .

- In vitro/in vivo correlation : Test derivatives in parallel assays (e.g., enzyme inhibition + murine pharmacokinetics) to evaluate translational potential .

Q. How can researchers integrate computational and experimental data to elucidate the compound’s mechanism of action?

- Methodological Answer :

- Hybrid QM/MM simulations : Model reaction pathways (e.g., hydrogen abstraction by the hydroxyphenyl group) to predict antioxidant mechanisms .

- Dynamic combinatorial chemistry (DCC) : Use target proteins as templates to screen for preferential binding of derivative libraries .

- Machine learning : Train models on high-throughput screening data to prioritize derivatives for synthesis .

Methodological Challenges and Solutions

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

- Methodological Answer :

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .

- Design of experiments (DoE) : Use response surface methodology to identify critical process parameters (e.g., stirring rate, cooling gradients) .

Q. How can researchers validate the compound’s stability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.